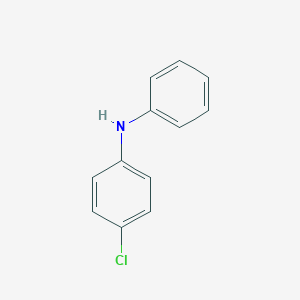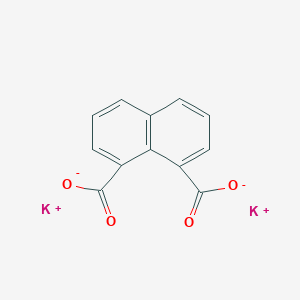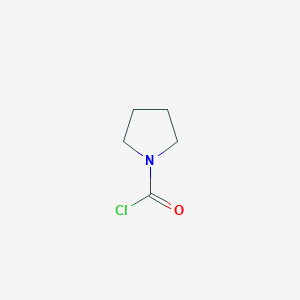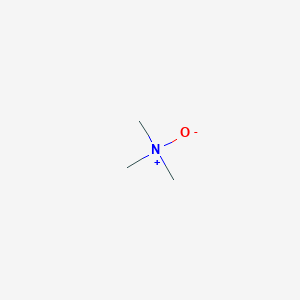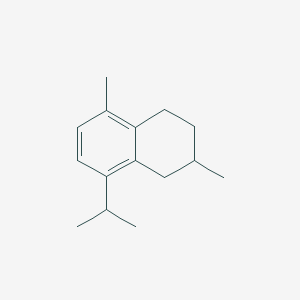
8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene, also known as β-isophellandrene, is a natural organic compound found in various plant species. It is a bicyclic monoterpene that has a unique aroma and is commonly used in the fragrance and flavor industries. β-isophellandrene has also been studied for its potential therapeutic properties, making it a subject of interest in scientific research.
Applications De Recherche Scientifique
Crystal Structures in Synthesis
The molecular structures of certain 1,2,3,4-tetrahydronaphthalene derivatives were analyzed during efforts to synthesize elisabethin A. The compounds displayed consistent configurations of stereo centers in the 1,2,3,4-tetrahydronaphthalene moiety, highlighting the compound's role in complex synthesis processes (Kaiser et al., 2023).
Synthesis of Derivatives
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene, an important intermediate in synthesizing bexarotene, was synthesized from 2,5-dimethyl-2,5-hexanediol. The process involved halogenated reactions and Friedel-Crafts alkylation, showcasing the compound's versatility in chemical synthesis (Liu Xiu-jie, 2010).
Binding and Activity at Receptors
Compounds derived from 1,2,3,4-tetrahydronaphthalene were prepared to explore sigma-subtype affinities and selectivities, demonstrating the compound's potential in receptor binding studies and therapeutic applications (Berardi et al., 2005).
Organic Chemistry and Catalysis
Synthesis and Catalysis
Functionalized tetrahydronaphthalenes were synthesized under mild conditions via a [2+2+2] cycloaddition catalyzed by a cationic rhodium(I)/H8-BINAP complex. This method highlights the compound's role in facilitating complex catalytic processes in organic synthesis (Tanaka et al., 2010).
Synthesis of Novel Retinoids
Tetrahydronaphthalene derivatives were identified as potent RXR agonists for the treatment of non-insulin-dependent diabetes mellitus. The synthesis process showcased the compound's application in developing therapeutic agents (Faul et al., 2001).
Propriétés
Numéro CAS |
1460-96-4 |
|---|---|
Nom du produit |
8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene |
Formule moléculaire |
C15H22 |
Poids moléculaire |
202.33 g/mol |
Nom IUPAC |
2,5-dimethyl-8-propan-2-yl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,8,10-11H,5,7,9H2,1-4H3 |
Clé InChI |
LVIDDMJSLAVTSZ-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C=CC(=C2C1)C(C)C)C |
SMILES canonique |
CC1CCC2=C(C=CC(=C2C1)C(C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



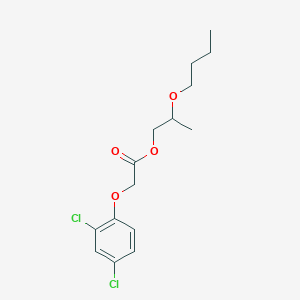
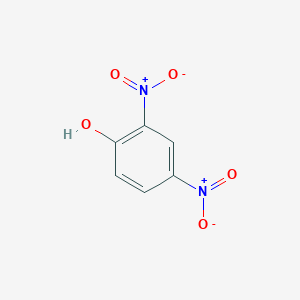
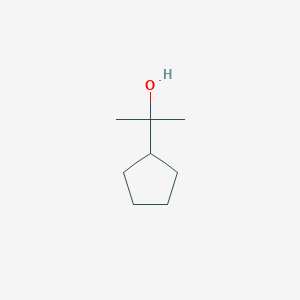
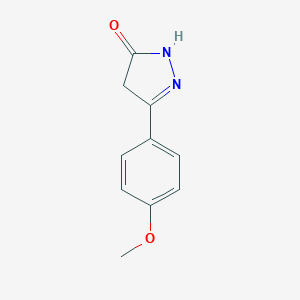
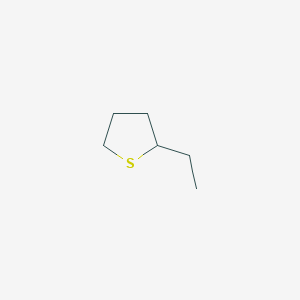
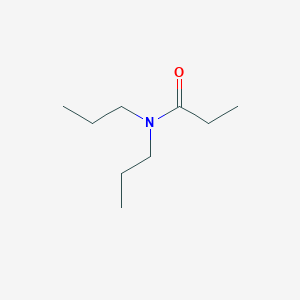
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)


